3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
4-[(4-CHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, methoxy groups, and triazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde . This intermediate is then reacted with 4-amino-5-methyl-4H-1,2,4-triazole under specific conditions to yield the final hydrazone product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
Properties
Molecular Formula |
C18H19ClN6O2 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C18H19ClN6O2/c1-12-22-24-18(25(12)20)23-21-10-14-5-8-16(17(9-14)26-2)27-11-13-3-6-15(19)7-4-13/h3-10H,11,20H2,1-2H3,(H,23,24)/b21-10+ |
InChI Key |
NJEZALRVPQUNPB-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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